molecular formula C19H17NO4S2 B12148392 (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12148392
M. Wt: 387.5 g/mol
InChI Key: KJDCXYXTKHJNPI-MFOYZWKCSA-N
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Description

The compound (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which is known for its diverse biological activities. This compound features a thiazolidinone core, substituted with a 2,4-dimethoxybenzylidene group at the 5-position and a 3-methoxyphenyl group at the 3-position. The presence of these substituents imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a valuable tool for understanding the mechanisms of these diseases and developing new therapeutic agents.

Medicine

In medicine, This compound has shown promise as a lead compound for the development of new drugs. Its diverse biological activities make it a potential candidate for the treatment of various diseases, including infections and cancer.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth. Additionally, it can bind to receptors on the surface of cells, triggering signaling pathways that result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(2,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 2,4-dimethoxybenzylidene and 3-methoxyphenyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C19H17NO4S2

Molecular Weight

387.5 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO4S2/c1-22-14-6-4-5-13(10-14)20-18(21)17(26-19(20)25)9-12-7-8-15(23-2)11-16(12)24-3/h4-11H,1-3H3/b17-9-

InChI Key

KJDCXYXTKHJNPI-MFOYZWKCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

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